molecular formula C15H11ClF2N2O2S B244618 2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide

2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide

Cat. No.: B244618
M. Wt: 356.8 g/mol
InChI Key: YCQOUJLDXJSRBJ-UHFFFAOYSA-N
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Description

2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C15H11ClF2N2O2S and a molecular weight of 356.8 g/mol. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a carbamothioyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with 2-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate compound.

    Thionation: The intermediate compound is then subjected to thionation using a reagent like phosphorus pentasulfide (P2S5) to introduce the carbamothioyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into amines or other reduced forms.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced derivatives

    Substitution: Substituted benzamides

Scientific Research Applications

2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[2-(methoxy)phenyl]carbamothioyl}benzamide
  • 2-chloro-N-{[2-(trifluoromethoxy)phenyl]carbamothioyl}benzamide
  • 2-chloro-N-{[2-(difluoromethyl)phenyl]carbamothioyl}benzamide

Uniqueness

2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11ClF2N2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C15H11ClF2N2O2S/c16-10-6-2-1-5-9(10)13(21)20-15(23)19-11-7-3-4-8-12(11)22-14(17)18/h1-8,14H,(H2,19,20,21,23)

InChI Key

YCQOUJLDXJSRBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Cl

Origin of Product

United States

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